[2-Methoxy-5-(pyrrolidin-1-ylsulfonyl)phenyl](piperidin-1-yl)methanone
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Overview
Description
2-Methoxy-5-(pyrrolidin-1-ylsulfonyl)phenylmethanone: is a complex organic compound that features a methoxy group, a pyrrolidinylsulfonyl group, and a piperidinylmethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5-(pyrrolidin-1-ylsulfonyl)phenylmethanone typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the Methoxy Group: This can be achieved by methylation of a phenol derivative using methyl iodide in the presence of a base such as potassium carbonate.
Introduction of the Pyrrolidinylsulfonyl Group: This step involves the sulfonylation of the aromatic ring using pyrrolidine and a sulfonyl chloride derivative under basic conditions.
Attachment of the Piperidinylmethanone Moiety: This can be done through a Friedel-Crafts acylation reaction using piperidine and an acyl chloride derivative in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-5-(pyrrolidin-1-ylsulfonyl)phenylmethanone: can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The carbonyl group in the piperidinylmethanone moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine in the presence of a catalyst like iron(III) bromide.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
2-Methoxy-5-(pyrrolidin-1-ylsulfonyl)phenylmethanone:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-Methoxy-5-(pyrrolidin-1-ylsulfonyl)phenylmethanone depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
2-Methoxy-5-(pyrrolidin-1-ylsulfonyl)phenylmethanone: can be compared with other compounds that have similar structural features, such as:
2-Methoxy-5-(morpholin-1-ylsulfonyl)phenylmethanone: Similar structure but with a morpholine ring instead of a pyrrolidine ring.
2-Methoxy-5-(pyrrolidin-1-ylsulfonyl)phenylmethanone: Similar structure but with a morpholine ring instead of a piperidine ring.
These comparisons highlight the uniqueness of 2-Methoxy-5-(pyrrolidin-1-ylsulfonyl)phenylmethanone
Properties
IUPAC Name |
(2-methoxy-5-pyrrolidin-1-ylsulfonylphenyl)-piperidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4S/c1-23-16-8-7-14(24(21,22)19-11-5-6-12-19)13-15(16)17(20)18-9-3-2-4-10-18/h7-8,13H,2-6,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEHBUVZHQXGQBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCCC2)C(=O)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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